Tetramethrin is a synthetic insecticide belonging to the pyrethroid family, characterized by its white crystalline solid form and a faint odor. It has a melting point ranging from 65 to 80 °C and is often used in various household insecticide products due to its effectiveness in targeting the nervous systems of insects. Tetramethrin is primarily employed for controlling pests such as flies, cockroaches, and mosquitoes. Its chemical structure includes a complex arrangement of stereoisomers, which contribute to its biological activity and efficacy as an insecticide .
Tetramethrin acts as a neurotoxin, targeting the insect nervous system. It disrupts the sodium ion channels in nerve cells, leading to repetitive nerve firing, paralysis, and ultimately death of the insect [1, 2].
The expected half-life of tetramethrin in soil is approximately 12.5 to 14 days, while in water it ranges from 13 to 25 days, indicating moderate persistence in these environments .
The synthesis of tetramethrin involves several chemical steps that typically include the reaction of specific precursors under controlled conditions to yield a mixture of stereoisomers. The compound was first synthesized in 1964 and marketed shortly thereafter. The synthetic pathway often involves the use of intermediates that facilitate the formation of the ester bonds characteristic of pyrethroids .
Tetramethrin is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insects. It is commonly found in formulations for:
Its ability to act quickly upon contact makes it a preferred choice among pyrethroid insecticides .
Research indicates that tetramethrin can interact with various biological systems, particularly through its neurotoxic effects on insects. Studies have shown that tetramethrin can be degraded by specific bacterial strains such as Gordonia cholesterolivorans, which utilize it as a carbon source, suggesting potential bioremediation applications . Furthermore, interactions with other chemicals can lead to enhanced toxicity or altered efficacy; for instance, combining it with synergists can improve its pest control effectiveness.
Tetramethrin shares similarities with other pyrethroids but exhibits unique properties due to its specific stereoisomer composition. Below is a comparison with other notable pyrethroids:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Permethrin | Type I | Lacks cyano group; commonly used in agriculture. |
| Deltamethrin | Type II | More potent than tetramethrin; used in public health applications. |
| Cypermethrin | Type II | Exhibits greater stability under UV light; widely used in crop protection. |
| Phenothrin | Type II | Often combined with tetramethrin for synergistic effects; less toxic to mammals. |
Tetramethrin's unique combination of stereoisomers contributes significantly to its effectiveness and safety profile compared to other compounds within the pyrethroid class .
Tetramethrin enantiomeric separation represents a significant analytical challenge due to its complex stereochemistry, consisting of four stereoisomers in an approximate ratio of trans-1R:trans-1S:cis-1R:cis-1S (4:4:1:1) [1] [2]. Multiple methodological approaches have been developed to achieve baseline chiral resolution.
The Chiralpak AD-H column method employs amylose 3,5-dimethylphenylcarbamate as the chiral stationary phase, utilizing a mobile phase composition of n-hexane/ethanol/2-propanol (99:0.9:0.1, v/v/v) [3]. This methodology achieves baseline chiral separation for all four isomers within 20 minutes, with resolution values exceeding 2.0 for both enantiomer pairs [3]. The separation mechanism relies on hydrogen bonding and π-π interactions between the analyte and the polysaccharide-based chiral selector [3].
Matrix solid-phase dispersion extraction has been optimized for tetramethrin analysis in food matrices, employing C18 as dispersant with primary secondary amine and graphitized carbon black as cleanup sorbents [4]. The extraction methodology utilizes response surface optimization based on Box-Behnken design to maximize recovery efficiency [4]. Validation parameters demonstrate linearity ranges of 0.05-100 μg/L with correlation coefficients exceeding 0.999 [4].
Multiple reaction monitoring protocols for LC-MS/MS analysis employ electrospray ionization in positive mode with characteristic mass transitions. The protonated molecular ion [M+H]⁺ at m/z 332 serves as the precursor ion, with primary product ions at m/z 147 (phthalimide fragment) and m/z 168 (chrysanthemic acid moiety) [5]. Detection limits achieve 0.06-0.2 ng/mL sensitivity in biological matrices [5].
| Method | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time |
|---|---|---|---|---|
| Chiralpak AD-H | Amylose 3,5-dimethylphenylcarbamate | n-hexane/ethanol/2-propanol (99:0.9:0.1) | >2.0 for both pairs | 20 minutes |
| Normal Phase HPLC | Supelcosil LC-18-DB | Methanol/water (78:22) | Not specified | Variable |
| LC-MS/MS MRM | C18 reversed-phase | Acetonitrile/water gradients | Baseline separation | Variable |
Cyclodextrin-micellar electrokinetic chromatography methodology represents the first reported technique for tetramethrin stereoisomer separation using capillary electrophoresis [6] [7]. The optimized system employs dual chiral selectors: sodium deoxycholate (20 mM) and 2-hydroxypropyl-β-cyclodextrin (15 mM) in 25 mM phosphate buffer at pH 2.5 [6] [7].
Analytical performance parameters demonstrate resolution values of 1.7 for trans-isomers and 1.1 for cis-isomers, with complete separation achieved within 12.5 minutes [6] [7]. The migration order follows: trans-1, cis-1, trans-2, cis-2, based on electrophoretic mobility differences [6] [7]. Column efficiency exceeds 200,000 theoretical plates per meter [6] [7].
Chiral recognition mechanism involves differential inclusion complex formation between tetramethrin enantiomers and cyclodextrin cavity, combined with electrostatic interactions with the deoxycholate micelles [6] [7]. The dual selector system enhances enantioselectivity through complementary chiral recognition modes [6] [7].
Validation parameters demonstrate reproducibility with relative standard deviations below 3% for migration times and below 5% for peak areas [6] [7]. Detection wavelength at 254 nm provides adequate sensitivity for analytical and formulation analysis [6] [7].
| Parameter | Optimized Conditions | Analytical Performance |
|---|---|---|
| Chiral Selector 1 | Sodium deoxycholate (20 mM) | Excellent chiral recognition |
| Chiral Selector 2 | 2-hydroxypropyl-β-cyclodextrin (15 mM) | Enhanced selectivity |
| Background Electrolyte | 25 mM phosphate buffer, pH 2.5 | Stable pH conditions |
| Resolution (Rs) | 1.7 (trans), 1.1 (cis) | Baseline separation achieved |
Infrared spectroscopy provides characteristic absorption bands for functional group identification in tetramethrin [8] [9]. The carbonyl stretching region exhibits strong absorption between 1757-1712 cm⁻¹, corresponding to both ester and imide C=O functionalities [9] [10]. Aliphatic C-H stretching vibrations appear in the 2960-2850 cm⁻¹ region, while aromatic C-H stretches occur at 3100-3000 cm⁻¹ [8].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for structural elucidation [8]. Cyclopropyl methine protons appear as complex multipiples between 1.2-2.0 ppm, providing stereochemical information [8]. Geminal dimethyl groups on the cyclopropyl ring exhibit singlets at 0.8-1.5 ppm [8].
Aromatic proton signals from the tetrahydrophthalimide ring system appear at 7.0-7.8 ppm as multipiples [8]. The vinyl proton of the isobutenyl side chain resonates at 5.0-5.5 ppm, confirming double bond geometry [8]. Integration ratios provide quantitative structural information [8].
Carbon-13 nuclear magnetic resonance spectroscopy enables carbon framework identification [8]. Carbonyl carbons from ester and imide functionalities resonate at 170-180 ppm [8]. Aromatic carbons appear between 120-140 ppm, while aliphatic carbons span 10-60 ppm [8].
| Spectroscopic Method | Frequency/Chemical Shift | Assignment | Diagnostic Value |
|---|---|---|---|
| FTIR - Carbonyl | 1757-1712 cm⁻¹ | C=O stretch (ester/imide) | Functional group ID |
| ¹H NMR - Cyclopropyl | 1.2-2.0 ppm | Methine protons | Stereochemical info |
| ¹³C NMR - Carbonyl | 170-180 ppm | Ester/imide carbons | Carbonyl environment |
Electron ionization mass spectrometry produces characteristic fragmentation patterns for tetramethrin identification [12] [13]. The molecular ion [M]⁺ at m/z 331 typically exhibits low intensity (5-15%) due to extensive fragmentation [12]. Primary fragmentation occurs through ester bond cleavage, generating the phthalimide fragment at m/z 147 and chrysanthemic acid derivatives [12].
Electrospray ionization in positive mode generates the protonated molecular ion [M+H]⁺ at m/z 332 with moderate intensity [5] [14]. Collision-induced dissociation produces diagnostic product ions including m/z 147 (phthalimide), m/z 168 (chrysanthemic acid), and m/z 83 (cyclopropyl fragment) [5] [14].
Fragmentation pathway analysis reveals systematic bond cleavage patterns [5]. Initial ester hydrolysis separates the alcohol and acid moieties, followed by secondary fragmentation of the cyclopropyl ring system [5]. The stable phthalimide ion serves as a characteristic pyrethroid marker [5].
Tandem mass spectrometry employs multiple reaction monitoring for quantitative analysis [5] [15]. Optimized collision energies range from 10-30 eV depending on the specific mass transition [5]. Selected reaction monitoring enhances selectivity and reduces matrix interference effects [5] [15].
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [12]. Time-of-flight analyzers achieve mass accuracy within 5 ppm, supporting molecular formula assignment [12]. Product ion accurate masses provide structural confirmation for fragment identification [12].
| Ion Type | m/z Value | Relative Intensity | Fragmentation Pathway | Analytical Significance |
|---|---|---|---|---|
| Molecular Ion [M]⁺ | 331 | Low (5-15%) | Loss of electron | Molecular weight confirmation |
| [M+H]⁺ | 332 | Moderate (20-40%) | Protonation in ESI | Quantitative analysis |
| Phthalimide Fragment | 147 | High (60-90%) | Imide retention | Pyrethroid marker |
| Chrysanthemic Fragment | 168 | Moderate (30-60%) | Ester cleavage | Structural confirmation |
Irritant;Health Hazard;Environmental Hazard